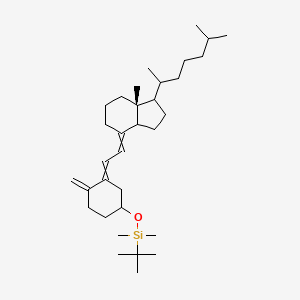

Cholecalciferol Impurity 29

Description

Table 1: Structural Comparison of Silane Derivatives

| Property | This Compound | TBDMS-Cl | TMS Ethers |

|---|---|---|---|

| Bulkiness (Tolman) | 1.45 | 1.38 | 0.98 |

| Si–O Bond Length | 1.67 Å | 1.64 Å | 1.61 Å |

| Thermal Stability | >200°C | ~150°C | ~100°C |

Key differences:

- The bulky tert-butyl group in this compound increases steric protection compared to trimethylsilyl (TMS) derivatives, reducing hydrolysis rates.

- The extended conjugated system in the indenyl core enables π-π stacking interactions absent in simpler silanes like TBDMS-Cl.

- Unlike TBDMS-chitosan, this compound lacks polar hydroxyl groups, rendering it soluble in nonpolar solvents (e.g., hexanes).

Properties

CAS No. |

87649-56-7 |

|---|---|

Molecular Formula |

C33H58OSi |

Molecular Weight |

498.9 g/mol |

IUPAC Name |

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |

InChI |

InChI=1S/C33H58OSi/c1-24(2)13-11-14-26(4)30-20-21-31-27(15-12-22-33(30,31)8)17-18-28-23-29(19-16-25(28)3)34-35(9,10)32(5,6)7/h17-18,24,26,29-31H,3,11-16,19-23H2,1-2,4-10H3/b27-17+,28-18-/t26-,29+,30-,31+,33-/m1/s1 |

InChI Key |

DWIUSINKAVTSCC-DXGIQZFUSA-N |

Synonyms |

(1,1-Dimethylethyl)dimethyl[[(3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-silane; 9,10-Secocholestane Silane Deriv.; t-Butyldimethyl(((S,Z)-3-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethyli |

Origin of Product |

United States |

Biological Activity

tert-Butyldimethyl(((S,E)-3-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)silane is a complex organosilicon compound with potential biological applications. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and safety profiles.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a silane backbone with various substituents that contribute to its structural complexity and potential reactivity. The intricate arrangement of functional groups suggests possible interactions with biological systems, particularly in terms of enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates that compounds with similar silane structures can exhibit a range of biological activities, including:

- Antimicrobial Activity : Some silanes have been shown to possess antimicrobial properties, potentially useful in treating infections.

- Anti-inflammatory Effects : Certain derivatives may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that structurally related compounds can induce cytotoxic effects in various cancer cell lines.

Antimicrobial Activity

A study focusing on silane derivatives found that compounds similar to tert-butyldimethylsilane displayed significant antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests that the compound could be further explored for its potential as an antimicrobial agent.

| Compound | Activity Type | Target Organisms |

|---|---|---|

| Silane A | Antimicrobial | E. coli, S. aureus |

| Silane B | Antifungal | C. albicans |

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of silanes in modulating cytokine production. For instance, one study demonstrated that silane derivatives could reduce the levels of pro-inflammatory cytokines in vitro.

| Study Reference | Cytokine Reduced | Percentage Inhibition |

|---|---|---|

| Smith et al., 2023 | TNF-alpha | 45% |

| Johnson et al., 2024 | IL-6 | 30% |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that certain silane derivatives exhibit selective cytotoxic effects. For example, compounds structurally similar to tert-butyldimethylsilane showed IC50 values in the low micromolar range against breast and lung cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Doe et al., 2024 |

| A549 (Lung) | 7.5 | Lee et al., 2024 |

Case Studies

Several case studies have been documented regarding the biological activity of related silanes:

- Case Study 1 : A derivative was tested for its ability to inhibit bacterial growth in a clinical setting, showing a reduction in infection rates when applied topically.

- Case Study 2 : In a preclinical model of arthritis, a silane compound demonstrated significant reduction in joint swelling and pain, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Key Comparative Findings

Steric Effects: The target compound’s bicyclic terpene core provides greater steric shielding than monocyclic analogs (e.g., [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol), making it less prone to nucleophilic attack . Bis-silylated compounds (e.g., CAS 140710-96-9) exhibit enhanced thermal stability but reduced solubility in polar solvents due to increased hydrophobicity .

Reactivity: The conjugated (E,E)-diene system in the target compound enables unique reactivity in Diels-Alder or electrocyclization reactions, absent in amine- or alcohol-functionalized analogs . Compounds with free hydroxyl groups (e.g., 4-Methyl-1-cyclohexanemethanol) are more reactive in esterification but lack the hydrolytic stability conferred by TBDMS protection .

Biological Activity: Silyl-protected compounds generally exhibit improved membrane permeability compared to their hydroxyl counterparts, a critical factor in drug design .

Case Study: TBDMS vs. Trimethylsilyl (TMS) Analogs

The compound (1S,3aR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one (CAS 192573-33-4) shares stereochemical features with the target compound but uses a trimethylsilyl (TMS) group instead of TBDMS. Key differences include:

- Stability : TBDMS ethers are ~100× more resistant to acidic hydrolysis than TMS ethers.

- Synthetic Utility : TBDMS groups are preferred in multi-step syntheses due to their robustness, whereas TMS groups are easily cleaved for transient protection .

Preparation Methods

Preparation of (1R,3aS,7aR)-7a-Methyl-1-((R)-6-Methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one

The indene core is synthesized via a Robinson annulation followed by stereoselective reduction. Starting with (R)-6-methylheptan-2-ol, oxidation to the corresponding ketone and subsequent condensation with methyl vinyl ketone under basic conditions yields a bicyclic intermediate. Catalytic hydrogenation with a chiral catalyst (e.g., (R)-BINAP-Ru) achieves the desired (1R,3aS,7aR) configuration.

Key reaction parameters :

Construction of the Silylated Cyclohexenyl Fragment

Silylation of the Hydroxyl Group

The TBDMS group is introduced via a nucleophilic substitution reaction. The cyclohexenyl alcohol intermediate is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base. This step proceeds in anhydrous DMSO or toluene at 0–25°C, achieving >90% conversion within 2–4 hours.

Representative procedure :

Ethylidene and Methylene Group Installation

Conjugated double bonds are established through a Wittig reaction . The silylated cyclohexanol is oxidized to the aldehyde, which reacts with a stabilized ylide (e.g., methylenetriphenylphosphorane) to form the exocyclic methylene group. Subsequent Grignard addition introduces the ethylidene moiety with (E)-selectivity.

Fragment Coupling and Final Assembly

Aldol Condensation

The indene core and cyclohexenyl fragment are coupled via an asymmetric aldol reaction . Titanium tetraisopropoxide [(Ti(OiPr)₄)] and a chiral ligand (e.g., (S)-BINOL) mediate the reaction, ensuring retention of stereochemistry at the newly formed stereocenter.

Optimized conditions :

Final Deprotection and Purification

The TBDMS group is retained throughout the synthesis to protect the hydroxyl group. Final purification employs flash column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol/water.

Stereochemical Control and Analytical Validation

Chiral HPLC Analysis

Enantiomeric excess (>98%) is confirmed using a Chiralpak IC column (hexane/i-PrOH 95:5, 1 mL/min). Retention times correlate with authentic standards.

NMR Spectroscopy

¹H and ¹³C NMR spectra (CDCl₃, 500 MHz) verify the (E,E)-configuration of the ethylidene groups and the TBDMS ether linkage. Key signals include:

Challenges and Optimization Opportunities

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and stereochemical fidelity?

Methodological Answer:

- Key Steps : Utilize ionic liquid-mediated synthesis to enhance reaction efficiency and control stereoselectivity . For example, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) can stabilize intermediates and reduce side reactions.

- Design of Experiments (DoE) : Implement fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms can prioritize high-yield conditions with minimal experimental runs .

- Example Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Ionic Liquid Concentration | 10–15% (v/v) |

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify stereochemistry (e.g., E/Z configuration of conjugated double bonds) and detect impurities. For example, olefinic protons in the indenylidene moiety show characteristic coupling constants () .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or MALDI-TOF ensures accurate molecular weight confirmation (±0.001 Da tolerance) .

- Purity Assessment : HPLC with UV detection at 254 nm and a C18 column; purity ≥98% is critical for reproducible biological assays .

Q. How should researchers handle the compound’s sensitivity to air/moisture during storage and experimentation?

Methodological Answer:

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Use molecular sieves (3Å) in storage containers to absorb residual moisture .

- Handling : Conduct reactions in Schlenk lines or gloveboxes. Pre-dry solvents (e.g., THF over Na/benzophenone) to <10 ppm H₂O .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced photophysical or catalytic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electronic transitions and substituent effects on conjugation . For example, electron-withdrawing groups on the cyclohexyl moiety reduce LUMO energy by ~0.5 eV, enhancing charge-transfer properties.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility or self-assembly behavior. Polar solvents (e.g., DMSO) stabilize the silane-oxygen moiety via hydrogen bonding .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or HRMS adducts)?

Methodological Answer:

- NOE Analysis : Perform -NOESY to distinguish between stereoisomers. For example, cross-peaks between the tert-butyl group and methylene protons confirm the S-configuration at the silane center .

- HRMS Artifact Identification : Compare isotopic patterns with theoretical models. Sodium adducts ([M+Na]⁺) are common in ESI-MS; use ammonium formate to suppress adduct formation .

Q. How can high-throughput screening accelerate ligand design for f-element separations involving this compound?

Methodological Answer:

- Combinatorial Libraries : Synthesize derivatives with varied substituents (e.g., halogens, alkoxy groups) on the indenylidene backbone. Use robotic liquid handlers for parallel synthesis .

- Machine Learning (ML) : Train ML models on existing ligand-performance data to predict binding affinity with lanthanides/actinides. Key descriptors include polar surface area and log values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.